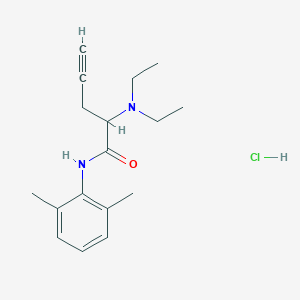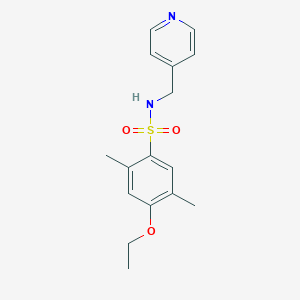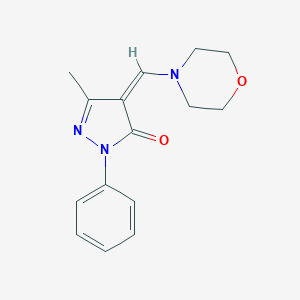
3-Methyl-4-morpholinomethylene-1-phenyl-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-morpholinomethylene-1-phenyl-2-pyrazolin-5-one, commonly known as MMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMP is a pyrazolone derivative that has been found to possess a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MMP has been widely used in scientific research as a tool to study various biological processes. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. MMP has been used to investigate the role of oxidative stress in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of MMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. MMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MMP has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MMP has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MMP has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMP has several advantages as a tool for scientific research. It is a potent inhibitor of COX-2 and NF-κB, making it a useful tool for studying the role of these enzymes in various biological processes. MMP is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of MMP in lab experiments. It is a relatively expensive compound, and its synthesis is complex and time-consuming. In addition, MMP has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research on MMP. One area of interest is the development of new synthetic methods for MMP that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of MMP in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of MMP and its long-term effects on human health.
Métodos De Síntesis
The synthesis of MMP involves the reaction of 4-morpholinobutanal with ethyl acetoacetate in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with phenylhydrazine to yield MMP. The synthesis of MMP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propiedades
| 15900-24-0 | |
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
(4Z)-5-methyl-4-(morpholin-4-ylmethylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H17N3O2/c1-12-14(11-17-7-9-20-10-8-17)15(19)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3/b14-11- |
Clave InChI |
ZITDFRFPRRUJBQ-KAMYIIQDSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C\N2CCOCC2)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC=CC=C3 |
Sinónimos |
3-Methyl-4-(morpholinomethylene)-1-phenyl-2-pyrazolin-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








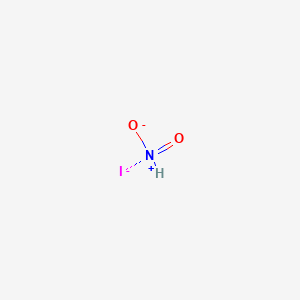

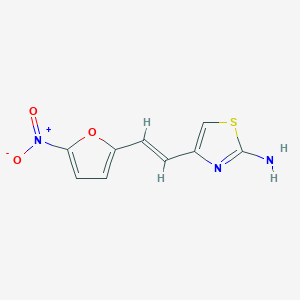
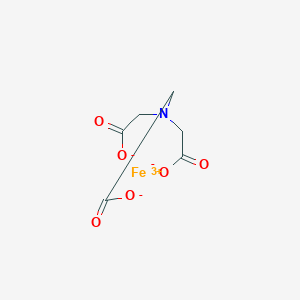
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
